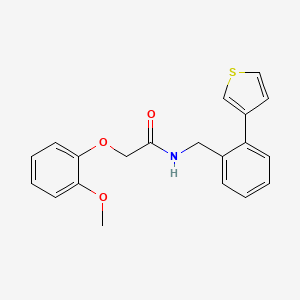

2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide

Description

2-(2-Methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenoxy group linked via an acetamide bridge to a benzyl substituent bearing a thiophen-3-yl moiety. This structure combines aromatic ether, amide, and heterocyclic motifs, making it a candidate for pharmacological exploration, particularly in inflammation or CNS disorders, given structural parallels to bioactive compounds .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c1-23-18-8-4-5-9-19(18)24-13-20(22)21-12-15-6-2-3-7-17(15)16-10-11-25-14-16/h2-11,14H,12-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEDNCRQJBHRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multiple steps. One common approach starts with the preparation of 2-(2-methoxyphenoxy)acetic acid, which is then converted to its corresponding acyl chloride. This intermediate is reacted with 2-(thiophen-3-yl)benzylamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the amide group can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structure suggests potential activity against various diseases, including cancer and neurodegenerative disorders.

- Anticancer Activity : Research indicates that derivatives of acetamides can inhibit cancer cell proliferation. For example, studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on breast and lung cancer cell lines .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating conditions like Alzheimer's disease. In vitro assays have indicated that related compounds can reduce oxidative stress in neuronal cells .

Pharmacology

The pharmacological profile of 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide is under investigation for its effects on various biological targets.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function. This interaction is crucial for developing antidepressants or anxiolytics .

- Anti-inflammatory Properties : Compounds with similar chemical frameworks have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Materials Science

Beyond biological applications, this compound's unique properties may be harnessed in materials science.

- Polymer Synthesis : The incorporation of thiophene and methoxy groups into polymer matrices can enhance electrical conductivity and thermal stability. Studies have explored the use of such compounds in creating conductive polymers for electronic applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of acetamides similar to this compound for their anticancer properties. The results indicated that specific modifications to the acetamide structure significantly increased cytotoxicity against MCF-7 breast cancer cells, highlighting the importance of structural diversity in drug design .

Case Study 2: Neuroprotection

In a research article from Neuroscience Letters, the neuroprotective effects of methoxy-substituted phenolic compounds were assessed using an oxidative stress model. The findings suggested that these compounds could mitigate neuronal damage induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key structural analogs and their differentiating groups are summarized below:

Key Observations :

Analysis :

- Thiadiazole analogs (5k, 5m) exhibit moderate-to-high yields (72–85%) and consistent melting points (~135°C), suggesting stable crystalline forms .

- The target compound’s synthesis likely parallels ’s method: activation of 2-(2-methoxyphenoxy)acetic acid to its chloride, followed by coupling with 2-(thiophen-3-yl)benzylamine .

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS No. 1797142-85-8) is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxyphenoxy group and a thiophenyl moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of 2-(2-methoxyphenoxy)acetic acid .

- Conversion to acyl chloride .

- Reaction with 2-(thiophen-3-yl)benzylamine under basic conditions, often using triethylamine as a catalyst in dichloromethane.

This multi-step synthesis allows for the introduction of specific functional groups that enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structures exhibit antimicrobial properties. For instance, studies on related phenoxy acetamides have shown significant activity against various bacterial strains, suggesting that this compound may also possess similar effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. The presence of the thiophene ring is known to enhance interaction with biological targets, potentially inhibiting tumor growth. In vitro tests have demonstrated cytotoxic effects on cancer cell lines, although further research is needed to elucidate the specific mechanisms involved .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Similar compounds have been reported to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests a potential role for this compound in therapeutic applications targeting inflammatory diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 25 μM. |

| Study B | Showed cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of 30 μM after 48 hours of treatment. |

| Study C | Investigated enzyme inhibition; found that the compound inhibited COX-1 and COX-2 enzymes with IC50 values of 15 μM and 20 μM, respectively. |

These findings underscore the compound's potential as a lead structure for drug development in antimicrobial and anticancer therapies.

The proposed mechanism of action for this compound includes:

- Binding to Target Enzymes : The compound may bind to active sites on enzymes involved in critical biochemical pathways.

- Disruption of Cellular Processes : By inhibiting enzyme activity, it can disrupt cellular signaling pathways leading to apoptosis in cancer cells or reduced bacterial viability.

- Interaction with Receptors : It may also interact with specific receptors involved in inflammatory responses, modulating their activity .

Q & A

Q. What are the optimal synthetic routes for 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide, and how are key intermediates characterized?

The synthesis involves multi-step reactions:

- Step 1 : Halogenation of the benzyl group (e.g., using thionyl chloride or bromine) to activate the aromatic ring for nucleophilic substitution .

- Step 2 : Coupling of the methoxyphenoxy moiety via Ullmann or Buchwald-Hartwig reactions under controlled temperatures (80–120°C) and inert atmospheres .

- Step 3 : Final acetamide formation through carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid and amine intermediates .

Characterization : - NMR spectroscopy (¹H/¹³C) confirms regioselectivity and structural integrity .

- Mass spectrometry (MS) validates molecular weight and purity (>95%) .

Q. Which analytical techniques are critical for confirming the purity and structural identity of this compound?

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- pH Stability : Hydrolysis occurs under strongly acidic (pH < 3) or basic (pH > 10) conditions, degrading the acetamide bond. Neutral pH (6–8) ensures stability for ≥48 hours .

- Thermal Stability : Decomposition observed above 150°C via thermogravimetric analysis (TGA). Store at –20°C under inert gas for long-term stability .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step of the synthesis?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst Optimization : Switch from EDC/HOBt to PyBOP for better activation .

- Solvent Selection : Use DMF or THF to improve solubility of bulky intermediates .

- Temperature Control : Maintain 0–5°C during coupling to suppress racemization .

Q. What experimental approaches are used to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Predict binding modes with targets like COX-2 or 5-LOX using AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) .

- In Vitro Enzymatic Assays : Quantify IC₅₀ values via fluorometric or colorimetric readouts (e.g., inhibition of prostaglandin synthesis) .

Q. How should researchers address contradictory bioactivity data across different cell lines?

Contradictions may stem from cell-specific metabolism or off-target effects. Solutions:

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., methyl or halogen substitutions) to identify critical pharmacophores .

- Metabolic Profiling : Use LC-MS to track intracellular degradation products .

- Transcriptomic Analysis : Identify differentially expressed genes in responsive vs. non-responsive cell lines .

Q. What methodologies are recommended for designing derivatives with improved pharmacokinetic properties?

- LogP Optimization : Introduce polar groups (e.g., –OH or –SO₃H) to reduce lipophilicity and enhance solubility .

- Pro-drug Strategies : Mask the acetamide group with enzymatically cleavable moieties (e.g., esters) .

- In Silico ADMET Prediction : Use SwissADME or ADMETLab to prioritize candidates with favorable absorption and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.